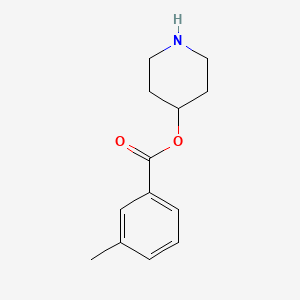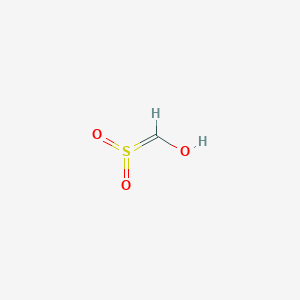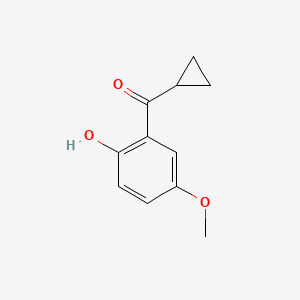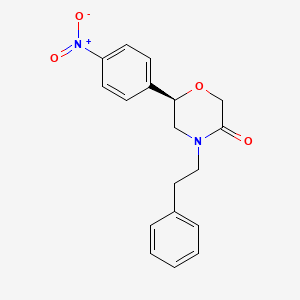
Piperidin-4-yl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidin-4-yl 3-methylbenzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives, including Piperidin-4-yl 3-methylbenzoate, often involves hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction provides a regioselective mild method for the preparation of six-membered N- and O-heterocycles with an aromatic substituent and an off-cycle double bond .
Industrial Production Methods: Industrial production of piperidine derivatives typically involves large-scale hydrogenation processes using metal catalysts. The choice of catalyst and reaction conditions can significantly affect the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: Piperidin-4-yl 3-methylbenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of piperidine derivatives include hydrogen gas for hydrogenation, metal catalysts (such as cobalt, ruthenium, and nickel), and various organic solvents . Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve high yields and selectivity .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, hydrogenation reactions typically yield reduced piperidine derivatives, while substitution reactions can introduce various functional groups into the piperidine ring .
Scientific Research Applications
Piperidin-4-yl 3-methylbenzoate has numerous scientific research applications due to its versatile chemical structure and biological activity. It is used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds . In medicinal chemistry, piperidine derivatives are explored for their potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . Additionally, piperidine derivatives are valuable in the development of new drugs targeting various biological pathways .
Mechanism of Action
The mechanism of action of Piperidin-4-yl 3-methylbenzoate involves its interaction with specific molecular targets and pathways in the body. Piperidine derivatives can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . For example, some piperidine derivatives act as inhibitors of glycine transporter 1 (GlyT1), which is involved in the regulation of glycine levels in the synaptic cleft and the activation of N-methyl-D-aspartate (NMDA) receptors . This mechanism is relevant in the treatment of psychiatric disorders such as schizophrenia .
Comparison with Similar Compounds
Piperidin-4-yl 3-methylbenzoate can be compared with other piperidine derivatives, such as 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole . These compounds share similar chemical structures but differ in their biological activities and applications. For instance, 4-benzoylpiperidine derivatives are investigated as GlyT1 inhibitors with potential antipsychotic effects . The unique structural features of this compound, such as the presence of a methylbenzoate group, contribute to its distinct biological properties and potential therapeutic applications .
Conclusion
This compound is a versatile compound with significant applications in scientific research and the pharmaceutical industry. Its synthesis involves various chemical reactions, and it exhibits diverse biological activities. Understanding its mechanism of action and comparing it with similar compounds can provide valuable insights into its potential therapeutic uses.
Properties
CAS No. |
918962-13-7 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
piperidin-4-yl 3-methylbenzoate |
InChI |
InChI=1S/C13H17NO2/c1-10-3-2-4-11(9-10)13(15)16-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8H2,1H3 |
InChI Key |
BFBLDGVIAUUPRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane](/img/structure/B14191983.png)
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-ethyl-](/img/structure/B14191999.png)
![2-[2,3,5,6-Tetrafluoro-4-(5-thiophen-2-ylthiophen-2-yl)phenyl]-5-thiophen-2-ylthiophene](/img/structure/B14192000.png)
methyl]-](/img/structure/B14192007.png)


![9-Benzyl-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B14192024.png)

![4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide](/img/structure/B14192033.png)
![5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14192042.png)

![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)

